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Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis strategies for

the tetrahydroisoquinoline alkaloid (+)-Carnegine. This document details various synthetic

approaches, including key reaction methodologies, quantitative data on yields and

stereoselectivity, and detailed experimental protocols. The information herein is intended to

serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction
(+)-Carnegine, a simple tetrahydroisoquinoline alkaloid, has been a target of synthetic interest

due to its presence in various cactus species and its structural relation to other biologically

active alkaloids. The development of stereoselective methods for its synthesis is crucial for

enabling further pharmacological studies. This document outlines and compares different

enantioselective strategies for preparing (+)-Carnegine.

Synthetic Strategies Overview
The total synthesis of (+)-Carnegine primarily revolves around the construction of the chiral

tetrahydroisoquinoline core. The key strategies that have been successfully employed include:

Asymmetric Strecker Reaction: This approach introduces the stereocenter at the C-1 position

of the tetrahydroisoquinoline ring via the asymmetric addition of cyanide to a

dihydroisoquinoline precursor.
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Pictet-Spengler Reaction: A classic method for tetrahydroisoquinoline synthesis, this reaction

involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by

cyclization. Enantioselectivity can be achieved through the use of chiral auxiliaries or

catalysts.

Bischler-Napieralski Reaction: This strategy involves the cyclization of a β-arylethylamide to

form a dihydroisoquinoline, which can then be asymmetrically reduced to the desired

tetrahydroisoquinoline.

The following sections provide a detailed comparison of these strategies and the experimental

protocols for key transformations.

Comparative Analysis of Synthetic Strategies
The efficiency of different total synthesis routes to (+)-Carnegine can be compared based on

key metrics such as overall yield and enantioselectivity.

Strategy
Key
Reaction

Starting
Material

Overall
Yield (%)

Enantiomeri
c Excess (%
ee)

Reference

Asymmetric

Strecker

Reaction

Asymmetric

Hydrocyanati

on

6,7-

Dimethoxy-

3,4-

dihydroisoqui

noline

~62% (for the

enantiomer)
95% [1]

Note: The data for the Asymmetric Strecker Reaction corresponds to the synthesis of the (S)-

(-)-enantiomer. The synthesis of (+)-Carnegine would require the use of the opposite

enantiomer of the chiral catalyst.

Experimental Protocols
Strategy 1: Asymmetric Strecker Reaction
This strategy focuses on the catalytic asymmetric hydrocyanation of 6,7-dimethoxy-3,4-

dihydroisoquinoline to establish the C-1 stereocenter. The resulting 1-cyano-
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tetrahydroisoquinoline is then converted to carnegine.

Key Experiment: Asymmetric Hydrocyanation[1]

Materials:

6,7-Dimethoxy-3,4-dihydroisoquinoline

Hydrogen Cyanide (HCN)

Jacobsen's thiourea catalyst

Toluene

Trifluoroacetic anhydride (TFAA)

Procedure:

To a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) in toluene at -70 °C, add

Jacobsen's thiourea catalyst (0.05 equiv).

Slowly add a solution of HCN (1.5 equiv) in toluene.

Stir the reaction mixture at -70 °C for 40 hours.

Add TFAA (4.0 equiv) to the reaction mixture at -60 °C and stir for an additional 2 hours.

Quench the reaction and perform an aqueous work-up.

Purify the crude product by column chromatography to yield the N-trifluoroacetylated 1-

cyano-1,2,3,4-tetrahydroisoquinoline.

Yield: 86%

Enantiomeric Excess: 95% ee

Subsequent Transformations[1]
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Hydrolysis of the Nitrile and Deprotection: The resulting cyano compound is treated with a

mixture of sulfuric acid and water to hydrolyze the nitrile to a carboxylic acid and remove the

trifluoroacetyl group.

Esterification: The carboxylic acid is then esterified by refluxing in methanol with sulfuric acid.

Reduction and N-Methylation: The ester is reduced to the corresponding alcohol, which is

then converted to (+)-Carnegine via N-methylation.

Synthetic Pathway Diagrams
The logical flow of the synthetic strategies can be visualized using the following diagrams.
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Caption: Asymmetric Strecker Reaction approach to (+)-Carnegine.

Pictet-Spengler Reaction Strategy
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Caption: General Pictet-Spengler approach to (+)-Carnegine.
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Bischler-Napieralski Reaction Strategy

N-(3,4-Dimethoxyphenethyl)acetamide Cyclization (e.g., POCl3) 3,4-Dihydroisoquinoline Asymmetric Reduction
(Chiral Reducing Agent/Catalyst) Chiral Tetrahydroisoquinoline N-Methylation (+)-Carnegine

Click to download full resolution via product page

Caption: General Bischler-Napieralski approach to (+)-Carnegine.

Conclusion
The total synthesis of (+)-Carnegine can be achieved through several strategic approaches.

The Asymmetric Strecker reaction provides a direct and highly enantioselective route to a key

intermediate. The classical Pictet-Spengler and Bischler-Napieralski reactions offer alternative

pathways that can be rendered enantioselective through the use of modern asymmetric

catalysis or chiral auxiliaries. The choice of a particular strategy will depend on factors such as

the availability of starting materials, desired overall yield, and the scalability of the process.

Further research into optimizing the conditions for the Pictet-Spengler and Bischler-Napieralski

approaches for (+)-Carnegine specifically would be beneficial for a more comprehensive

comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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